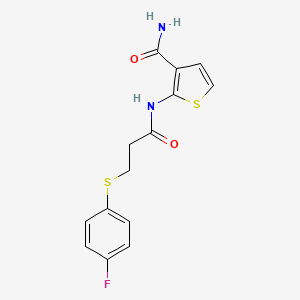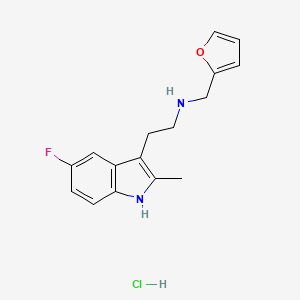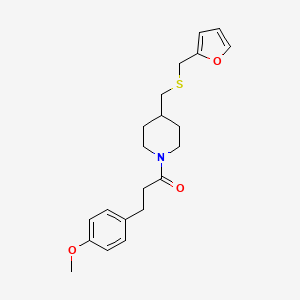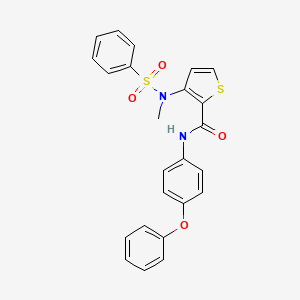
2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
Thiophene derivatives, such as the compound , are synthesized through various methods, including the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . This reaction produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of “2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide” consists of a thiophene ring, which is a five-membered ring made up of one sulfur atom . Attached to this ring is a 4-fluorophenyl group, a propanamido group, and a carboxamide group.Applications De Recherche Scientifique
Synthesis and Structural Analysis
2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide and its derivatives are often synthesized to explore their structural and spectral properties. For example, derivatives like (E)-2-(substituted benzylideneamino)-N-(3-chloro-4-fluorophenyl)-hexahydro-2H-cyclopenta[b]thiophene-3-carboxamides have been synthesized using solvent-free methods and analyzed for their spectral data, which includes infrared and NMR chemical shifts. Such analyses help understand the effects of substituents on spectral group absorptions, providing insights into the molecular structure and potential reactivity of these compounds (Thirunarayanan & Sekar, 2013).
Antimicrobial and Antitumor Activities
Compounds structurally related to 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide have been studied for their potential antimicrobial and antitumor activities. For instance, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide has demonstrated effective antibacterial activity against various microorganisms, highlighting the potential of thiophene derivatives in developing new antimicrobial agents (Cakmak et al., 2022). Similarly, thiophene carboxamide derivatives have been synthesized as biomimetics of the anticancer medication Combretastatin A-4 (CA-4), showing significant anticancer activity against Hep3B cancer cell lines, which suggests their potential in cancer treatment strategies (Hawash et al., 2022).
Material Science and Fluorescence Applications
Thiophene derivatives, including those related to 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide, find applications in material science due to their diverse biological activities and potential in creating polymeric materials with specific properties. For instance, substituted thiophenes have shown a wide spectrum of biological activities and are utilized in polymeric forms for applications in thin-film transistors, organic field-effect transistors, and solar cells (Nagaraju et al., 2018). Additionally, fluorescent trypanocidal diamidines, including compounds structurally similar to the one , have been determined using quantitative thin-layer chromatography, which is crucial for pharmacokinetic studies and could have implications for medical imaging and diagnostics (Gluth et al., 1986).
Orientations Futures
Thiophene-based analogs, such as “2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide”, continue to attract interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research may focus on exploring these properties further and developing new synthesis methods for these compounds.
Mécanisme D'action
Target of Action
The primary target of 2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .
Propriétés
IUPAC Name |
2-[3-(4-fluorophenyl)sulfanylpropanoylamino]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2S2/c15-9-1-3-10(4-2-9)20-8-6-12(18)17-14-11(13(16)19)5-7-21-14/h1-5,7H,6,8H2,(H2,16,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQZZMLVRSUOYDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCC(=O)NC2=C(C=CS2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-((4-Fluorophenyl)thio)propanamido)thiophene-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-fluoropyridin-4-yl)methanone](/img/structure/B2560874.png)






![1,3-Dimethyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2560886.png)
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2560887.png)

![propan-2-yl 4-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-3-oxobutanoate](/img/structure/B2560890.png)
![3-((2-(3,4-dimethoxyphenyl)-2-oxoethyl)thio)-7-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2560892.png)
![2-[4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2560893.png)